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Compound of Interest

Compound Name: Chenodeoxycholic acid-13C

Cat. No.: B1530523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic

labeling, and applications of Chenodeoxycholic acid-13C (CDCA-13C), with a focus on its

utility in metabolic research and as an analytical standard.

Chemical Structure and Isotopic Labeling
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.

[1] Its chemical structure is characterized by a steroid nucleus with two hydroxyl groups at the

3α and 7α positions and a five-carbon side chain terminating in a carboxylic acid.[2] The

systematic IUPAC name for chenodeoxycholic acid is (4R)-4-

[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11aR)-4,7-Dihydroxy-9a,11a-dimethylhexadecahydro-1H-

cyclopenta[a]phenanthren-1-yl]pentanoic acid.[1]

Isotopic labeling of chenodeoxycholic acid with carbon-13 (¹³C) is a crucial technique for tracing

its metabolic fate and for use as an internal standard in quantitative analysis.[3] The most

common position for labeling is the carbon atom of the carboxylic acid group at position 24,

denoted as [24-¹³C]chenodeoxycholic acid.[4][5] This specific labeling allows for sensitive and

specific detection by mass spectrometry.

Below is a visual representation of the chemical structure of Chenodeoxycholic acid, with the

commonly labeled C-24 position indicated.
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Figure 1: Chemical structure of Chenodeoxycholic acid-24-¹³C.

Physicochemical and Quantitative Data
The introduction of a ¹³C isotope results in a slight increase in the molecular weight of

chenodeoxycholic acid. Key physicochemical properties of both the unlabeled and labeled

forms are summarized in the table below for comparative analysis.

Property
Chenodeoxycholic
Acid

Chenodeoxycholic
acid-24-¹³C

Reference(s)

Molecular Formula C₂₄H₄₀O₄ C₂₃¹³CH₄₀O₄ [2],[6]

Molecular Weight 392.57 g/mol 393.56 g/mol [2],[5]

CAS Number 474-25-9 52918-92-0 [1],[5]

Appearance
White crystalline

substance
Powder [1],[7]

Melting Point 165–167 °C

Not explicitly

specified, but

expected to be very

similar to the

unlabeled form.

[1]

Solubility

Insoluble in water;

soluble in alcohol and

acetic acid.

Soluble in DMSO. [1],[7]

Critical Micellar

Concentration (CMC)
3.6 mM Not specified. [8]

Micellar Molecular

Weight (MMW)
7700 g/mol Not specified. [8]

Experimental Protocols
Synthesis of [24-¹³C]Chenodeoxycholic Acid
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The synthesis of [24-¹³C]chenodeoxycholic acid is a multi-step process that can be achieved

from various precursors. A common method involves the introduction of the ¹³C label in the final

steps of the synthesis. While a detailed, singular protocol is proprietary to manufacturers, a

general workflow can be outlined based on published synthetic strategies.[4][9]

Synthesis of [24-¹³C]Chenodeoxycholic Acid

Starting Material
(e.g., Phocaecholic Acid) Methyl EsterificationStep 1 Ts-ProtectionStep 2 BrominationStep 3 ReductionStep 4 HydrolysisStep 5 Introduction of ¹³C Label

(e.g., via Na¹³CN)
Key Labeling Step [24-¹³C]Chenodeoxycholic Acid

Click to download full resolution via product page

Figure 2: Generalized workflow for the synthesis of [24-¹³C]CDCA.

General Synthetic Steps (Illustrative):

Starting Material: A suitable bile acid precursor, such as phocaecholic acid, is often used as

the starting material.[9]

Protection of Functional Groups: Hydroxyl groups on the steroid nucleus are typically

protected to prevent unwanted side reactions.

Side Chain Modification: The side chain is chemically modified to introduce a leaving group,

preparing it for the introduction of the ¹³C-labeled cyanide.

Introduction of the ¹³C Label: The key step involves the reaction with a ¹³C-labeled cyanide

salt, such as sodium [¹³C]cyanide, to form a nitrile.[4]

Hydrolysis: The nitrile group is then hydrolyzed to form the ¹³C-labeled carboxylic acid.

Deprotection and Purification: The protecting groups are removed, and the final product, [24-

¹³C]chenodeoxycholic acid, is purified using techniques like chromatography.[4]

Quantification of Chenodeoxycholic Acid using ¹³C-
CDCA as an Internal Standard
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[24-¹³C]Chenodeoxycholic acid is widely used as an internal standard for the accurate

quantification of endogenous CDCA in biological samples by isotope dilution mass

spectrometry, typically using UPLC-MS/MS.[3][10]

Sample Preparation:

Sample Collection: Serum or other biological fluids are collected.

Spiking with Internal Standard: A known amount of [24-¹³C]CDCA is added to the sample.

Protein Precipitation: Proteins are precipitated and removed, often using a solvent like

acetonitrile.[10]

Extraction: The bile acids, including the analyte and the internal standard, are extracted from

the supernatant.

Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS

analysis.

UPLC-MS/MS Analysis:

Chromatographic Separation: The bile acids are separated on a reverse-phase C18 column.

[10]

Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray

ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM).

[10]

Quantification: The ratio of the peak area of the analyte (unlabeled CDCA) to the peak area

of the internal standard ([24-¹³C]CDCA) is used to calculate the concentration of endogenous

CDCA in the original sample.
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Quantitative Analysis Workflow
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Figure 3: Workflow for the quantification of CDCA using ¹³C-labeled internal standard.

Signaling Pathways
Chenodeoxycholic acid is a potent signaling molecule that activates several key receptors,

influencing bile acid homeostasis, lipid and glucose metabolism, and intestinal motility.

Farnesoid X Receptor (FXR) Signaling Pathway
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CDCA is a high-affinity endogenous ligand for the farnesoid X receptor (FXR), a nuclear

receptor highly expressed in the liver and gut.[11] Activation of FXR by CDCA plays a central

role in the negative feedback regulation of bile acid synthesis.

FXR Signaling Pathway
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Figure 4: Simplified diagram of the FXR signaling pathway activated by CDCA.

Upon binding to CDCA, FXR translocates to the nucleus and forms a heterodimer with the

retinoid X receptor (RXR). This complex then binds to specific DNA sequences to regulate the

transcription of target genes. Key downstream effects include:
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Induction of Small Heterodimer Partner (SHP): In the liver, FXR induces the expression of

SHP, which in turn inhibits the activity of key transcription factors required for the expression

of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12]

Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by CDCA

leads to the synthesis and secretion of FGF19. FGF19 then travels to the liver and acts on

its receptor to suppress CYP7A1 expression, providing another layer of feedback inhibition.

[12]

TGR5-Mediated cAMP Signaling Pathway
Chenodeoxycholic acid also activates the Takeda G protein-coupled receptor 5 (TGR5), a

membrane-bound receptor.[13] This signaling pathway is distinct from the nuclear receptor-

mediated actions of FXR and is involved in regulating intestinal motility and inflammation.
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TGR5-cAMP Signaling Pathway
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Figure 5: Overview of the TGR5-mediated cAMP signaling pathway initiated by CDCA.
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The activation of TGR5 by CDCA initiates the following cascade:

G Protein Activation: Ligand-bound TGR5 activates the associated heterotrimeric G protein,

specifically the Gsα subunit.[14]

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an

enzyme that converts ATP into cyclic AMP (cAMP).[14]

cAMP as a Second Messenger: The increase in intracellular cAMP levels activates

downstream effectors.

Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).

CREB Activation: PKA then phosphorylates and activates the cAMP response element-

binding protein (CREB), a transcription factor that modulates the expression of genes

involved in various cellular responses, including the regulation of intestinal motility.[15][16]

Conclusion
Chenodeoxycholic acid-13C is an indispensable tool in the study of bile acid metabolism and

related diseases. Its well-defined chemical structure and the specificity of its isotopic label

make it an ideal tracer and internal standard for highly accurate and sensitive quantitative

analyses. Furthermore, understanding the intricate signaling pathways activated by its

unlabeled counterpart, CDCA, through receptors like FXR and TGR5, provides critical insights

for drug development and therapeutic interventions in metabolic and gastrointestinal disorders.

This guide serves as a foundational resource for researchers and professionals working with

this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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